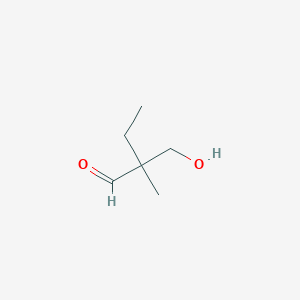

2-(Hydroxymethyl)-2-methylbutanal

説明

特性

CAS番号 |

1112-47-6 |

|---|---|

分子式 |

C6H12O2 |

分子量 |

116.16 g/mol |

IUPAC名 |

2-(hydroxymethyl)-2-methylbutanal |

InChI |

InChI=1S/C6H12O2/c1-3-6(2,4-7)5-8/h4,8H,3,5H2,1-2H3 |

InChIキー |

UCEILBKMJKUVFS-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(CO)C=O |

製品の起源 |

United States |

類似化合物との比較

3-Hydroxy-2-methylbutanal

- Molecular Formula : C₅H₁₀O₂ (MW 102.133 g/mol) .

- Structure : Features a hydroxyl (-OH) group on the third carbon and a methyl group on the second carbon of a butanal chain.

- Key Differences :

- The hydroxyl group is positioned on C3 instead of C2, altering its hydrogen-bonding capacity and reactivity.

- Lower molecular weight (102 vs. 116) suggests reduced boiling point compared to 2-(Hydroxymethyl)-2-methylbutanal.

- Applications: Not explicitly stated, but similar aldehydes are used in flavorants or pharmaceutical intermediates.

2-Hydroxy-2-methylbutanenitrile

- Molecular Formula: C₅H₉NO (MW 99.13 g/mol) .

- Structure : Contains a nitrile (-CN) group instead of an aldehyde, with hydroxyl and methyl groups on C2.

- Key Differences :

- The nitrile group confers resistance to nucleophilic attack but allows hydrolysis to carboxylic acids or amides.

- Lower boiling point expected due to smaller molecular weight (99 vs. 116).

- Applications: Lab-specific uses (e.g., cyanohydrin synthesis) .

2-Hydroxyisobutyric Acid

- Molecular Formula : C₄H₈O₃ (MW 104.1 g/mol) .

- Structure : A carboxylic acid with hydroxyl and methyl groups on C2.

- Key Differences :

- The carboxylic acid group (-COOH) increases acidity (pKa ~2–3) and enables salt formation.

- Higher boiling point likely due to strong hydrogen bonding.

- Applications: Potential use in polymer production (e.g., as a monomer or crosslinker).

2-Methyl-2-butenal

- Molecular Formula : C₅H₈O (MW 84.12 g/mol) .

- Structure : An α,β-unsaturated aldehyde with a methyl group on C2.

- Key Differences :

- Conjugated double bond (C2–C3) enhances reactivity in Diels-Alder or Michael addition reactions.

- Lower molecular weight and boiling point compared to 2-(Hydroxymethyl)-2-methylbutanal.

- Applications : Pheromone in European rabbits .

Research Findings and Reactivity Insights

- Aldehyde vs. Nitrile : The aldehyde group in 2-(Hydroxymethyl)-2-methylbutanal is more reactive toward nucleophiles (e.g., Grignard reagents) than the nitrile in 2-hydroxy-2-methylbutanenitrile, which requires harsh conditions for hydrolysis .

- Thermodynamic Stability : The branched structure of 2-(Hydroxymethyl)-2-methylbutanal may confer higher thermal stability compared to linear analogs like 2-Methyl-2-butenal .

準備方法

Catalytic Hydroformylation with Cobalt

Cobalt-based catalysts are employed under high-pressure conditions (20–30 MPa) at 110–180°C. The reaction uses synthesis gas (CO:H₂ = 1:1), yielding a mixture of aldehydes, predominantly 2-methylbutanal (18–25% by weight) and n-pentanal (40–50% by weight). Key parameters include:

| Parameter | Range |

|---|---|

| Temperature | 110–180°C |

| Pressure | 20–30 MPa |

| Catalyst | Cobalt |

| 2-Methylbutanal Yield | 18–25% (crude product) |

Post-reaction, the catalyst is removed via aqueous extraction or oxidation, and the aldehydes are distilled. Initial distillation isolates a fraction containing 80–95% 2-methylbutanal, 2–5% 3-methylbutanal, and 5–15% n-pentanal.

Hydroxymethylation of 2-Methylbutanal

The critical step for introducing the hydroxymethyl group involves reacting 2-methylbutanal with formaldehyde. This step is highly sensitive to stoichiometry and reaction conditions to avoid over-alkylation or polymerization.

Formaldehyde Addition

Formaldehyde (1.1–1.4 mol per mol of aldehyde) is introduced as an aqueous or alcoholic solution. The reaction proceeds via nucleophilic addition, where formaldehyde’s carbonyl carbon attacks the α-position of 2-methylbutanal, forming a hemiaminal intermediate that tautomerizes to the stable aldehyde.

Optimized Conditions :

Mechanistic Insights

Studies on analogous aldehyde-hydroxymethyl reactions (e.g., propanal with 2-hydroxymethyl piperidine) reveal that such transformations avoid enamine intermediates and instead proceed through transient hemiaminals or iminium species. For 2-methylbutanal, the absence of α-protons prevents tautomerization, favoring direct hydroxymethylation.

Purification and Isolation

Crude product mixtures require precise distillation to achieve high purity. The final distillation step isolates 2-(hydroxymethyl)-2-methylbutanal as a fraction boiling between 86–93°C, yielding 97–99% purity. Residual inert components (e.g., 3-methylbutanal, n-pentanal) are removed via fractional distillation under reduced pressure.

Alternative Synthetic Routes

Reduction of Carboxylic Acid Derivatives

Reduction of 2-(hydroxymethyl)-2-methylbutyric acid (e.g., via LiAlH₄) is a plausible pathway. However, this method is less efficient than direct hydroxymethylation due to side reactions and lower yields.

Industrial Scalability and Challenges

The cobalt-catalyzed hydroformylation-hydroxymethylation sequence is the most scalable method, with industrial plants achieving annual productions of several thousand tons. Key challenges include:

Q & A

Q. Basic Research Focus

- Synthesis : The compound can be synthesized via aldol condensation or selective oxidation of corresponding alcohols. For example, structural analogs like 2-(Cyclohex-2-en-1-yl)-2-methylbutanal are synthesized using Grignard reagents followed by oxidation .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aldehyde and hydroxymethyl groups. Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are recommended for purity assessment. Physical properties (e.g., boiling point) can be cross-referenced with NIST data for related aldehydes like (S)-2-methylbutanal .

Q. Advanced Research Focus

- Experimental Design : Conduct solvent polarity studies (e.g., water, DMSO, hexane) to evaluate nucleophilic addition rates. For instance, analogs like 2-(Hydroxymethyl)thiolane-2-carbaldehyde show altered reactivity in polar aprotic solvents due to hydrogen bonding .

- Data Analysis : Use kinetic modeling (e.g., Eyring equation) to correlate solvent dielectric constants with reaction rates. Cross-validate findings with computational methods (DFT calculations) to identify transition states .

Key Consideration : Discrepancies may arise from solvent-induced stabilization of intermediates. For example, cyclopropyl-containing aldehydes exhibit solvent-dependent ring-opening reactions .

What strategies are effective for studying the metabolic pathways of 2-(Hydroxymethyl)-2-methylbutanal in eukaryotic systems?

Q. Advanced Research Focus

- Methodology :

- Isotopic Labeling : Use ¹³C-labeled compound to trace metabolic intermediates via LC-MS.

- Enzyme Assays : Test interactions with alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), as seen in studies on hydroxymethyl-containing cyclobutane derivatives .

- Challenges : Competing oxidation/reduction pathways may generate multiple metabolites. For example, 3-hydroxybutanal derivatives undergo rapid conversion to carboxylic acids or alcohols .

Q. Basic Research Focus

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 280 nm for aldehydes). Compare retention times with standards like 3-methylbutanal (CAS 590-86-3) .

- Spectroscopy : High-resolution mass spectrometry (HRMS) to differentiate molecular formulae. For example, 2-methylbutanal (C₅H₁₀O) vs. 3-methylbutanal (C₅H₁₀O) require accurate mass measurements (±0.001 Da) .

Key Reference : NIST Chemistry WebBook provides IR and MS spectra for aldehyde isomers .

How does the stereochemistry of 2-(Hydroxymethyl)-2-methylbutanal influence its biological interactions?

Q. Advanced Research Focus

- Case Study : Enantiomers of hydroxymethyl cyclopropane derivatives show divergent binding to proteins. For example, (1R,2S)-configured esters exhibit higher antiproliferative activity than their enantiomers .

- Methodology :

- Chiral Chromatography : Use amylose-based columns to resolve enantiomers.

- Docking Simulations : Compare binding affinities with enzymes like cytochrome P450 using AutoDock Vina .

Data Contradiction : Some studies report minimal stereochemical effects in non-enzymatic systems, emphasizing the need for context-specific assays .

What safety protocols are recommended for handling 2-(Hydroxymethyl)-2-methylbutanal in laboratory settings?

Q. Basic Research Focus

- Toxicity Assessment : Review data from structurally similar aldehydes (e.g., skin sensitization potential in cyclohexenyl derivatives ).

- Protocols :

- Use fume hoods and nitrile gloves to prevent dermal exposure.

- Follow waste disposal guidelines per CAS regulations (e.g., halogenated solvent segregation) .

Reference : IFRA standards for aldehydes recommend limits of 0.1% in topical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。